3'-Bromo-3-(3-methoxyphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

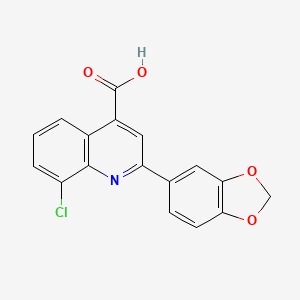

3’-Bromo-3-(3-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H15BrO2 . It is a derivative of propiophenone, an aryl ketone . This compound has attracted significant interest from researchers due to its physical and chemical properties.

Molecular Structure Analysis

The molecular structure of 3’-Bromo-3-(3-methoxyphenyl)propiophenone consists of a bromine atom attached to a propiophenone backbone with a methoxyphenyl group . The exact structural details are not specified in the retrieved sources.Physical And Chemical Properties Analysis

3’-Bromo-3-(3-methoxyphenyl)propiophenone has a molecular weight of 319.19 g/mol. Other physical and chemical properties are not detailed in the retrieved sources.Scientific Research Applications

Synthesis of Hydroxybenzoylphenyl Propanoic Acid Isomers

This compound is utilized in the synthesis of ortho, meta, and para isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid . These isomers are significant due to their potential pharmacological activities, including anti-inflammatory and analgesic properties.

Precursor for Methylamino Propanone Derivatives

It serves as a precursor in the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one . This derivative is of interest in medicinal chemistry for its potential use in the development of new therapeutic agents.

Phthalocyanine-Fullerene Dyads Synthesis

3’-Bromo-3-(3-methoxyphenyl)propiophenone: is used in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads . These dyads are studied for their use in photodynamic therapy and as components in solar cells due to their unique photochemical and photophysical properties.

Organic Synthesis Intermediate

The compound acts as an intermediate in various organic synthesis processes . Its bromine and methoxy functional groups make it a versatile starting material for constructing complex molecular architectures.

Safety and Hazards

While specific safety and hazard information for 3’-Bromo-3-(3-methoxyphenyl)propiophenone is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

1-(3-bromophenyl)-3-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-7,10-11H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLDWFPGXRUKSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644222 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-3-(3-methoxyphenyl)propiophenone | |

CAS RN |

898774-64-6 |

Source

|

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)

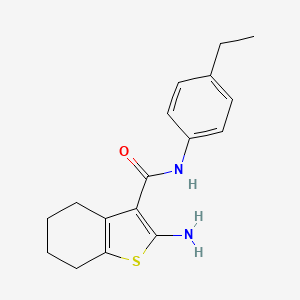

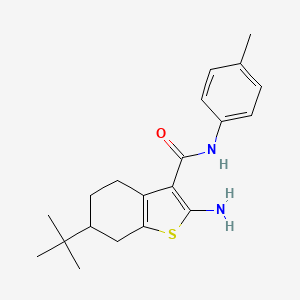

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)